(R)-替加滨 4-羧基-O-乙基盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tiagabine is a centrally acting gamma-aminobutyric acid (GABA) uptake inhibitor, effectively increasing the availability of GABA in the central nervous system. It exhibits anticonvulsant activity without producing sedation or motor debilitation. Its unique action mechanism makes it a novel option for anticonvulsant drug therapy, especially against seizures induced by various models (Nielsen et al., 1991).

Synthesis Analysis

Tiagabine and its derivatives are synthesized through various approaches, focusing on enhancing GABA uptake inhibition. The process involves structurally modifying nipecotic acid and guvacine, targeting improved interaction with the GABA transporter type 1 (GAT1). One notable method includes regio- and stereocontrolled hydroiodination of alkynes, showcasing the versatility and potential of these synthesis strategies for creating potent anticonvulsant agents (Bartoli et al., 2010).

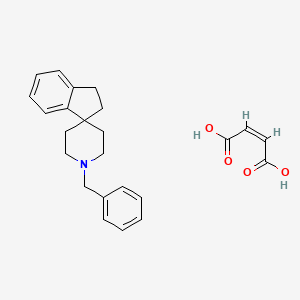

Molecular Structure Analysis

The molecular structure of tiagabine includes a nipecotic acid derivative linked to a lipophilic anchor, which enhances its ability to cross the blood-brain barrier effectively. This structure is crucial for its function as a GABA uptake inhibitor, increasing extracellular GABA levels in various brain regions, thereby exerting anticonvulsant effects (Fink-Jensen et al., 1992).

Chemical Reactions and Properties

Tiagabine's chemical properties, including its interactions and reactions within the body, are centered around its ability to inhibit GABA reuptake. It specifically inhibits GAT1, leading to increased GABA levels in the synaptic cleft and enhancing GABAergic neurotransmission. This mechanism underlies its anticonvulsant action in various seizure models (Giardina, 1994).

Physical Properties Analysis

While specific details on tiagabine’s physical properties such as solubility and melting point are not provided in the cited studies, its pharmacokinetic profile, including rapid and complete absorption, metabolism in the liver, and a half-life of 5-8 hours, highlights its physical and chemical suitability for therapeutic use. These properties ensure tiagabine's effectiveness in increasing GABA availability without significantly altering other antiepileptic drug concentrations (Brodie, 1995).

Chemical Properties Analysis

The chemical properties of tiagabine, such as its ability to undergo chiral inversion and its interaction with human serum albumin (HSA), are critical for its pharmacological activity. The interaction with HSA and competitive binding at sudlow site II can influence its bioavailability and efficacy. Also, the stability of its chiral form under various conditions is crucial for maintaining its antiepileptic efficacy and minimizing adverse effects (Rustum et al., 1998).

科学研究应用

作用机制和抗癫痫应用

“(R)-替加滨 4-羧基-O-乙基盐酸盐”通过抑制神经元和神经胶质细胞对 γ-氨基丁酸 (GABA) 的再摄取起作用,从而增加突触间隙中 GABA 的可用性并增强 GABA 能神经传递。该机制对其抗惊厥特性至关重要,使其成为治疗部分性癫痫的有效辅助疗法。临床研究表明,在适当给药的情况下,它对减少难治性癫痫患者的发作频率有效,并且具有良好的安全性和耐受性(Giardina,1994;Adkins & Noble,1998;Suzdak & Jansen,1995;Leppik 等人,1999;Schachter,1999)Giardina,1994;Adkins & Noble,1998;Suzdak & Jansen,1995;Leppik 等人,1999;Schachter,1999。

癫痫以外的潜在应用

虽然主要针对其抗癫痫作用进行研究,但 “(R)-替加滨 4-羧基-O-乙基盐酸盐”对 GABA 能神经传递的调节表明其在其他神经和精神疾病中具有潜在应用。增强 GABA 能活性可能为 GABA 失调特征的疾病提供治疗益处,例如焦虑症、双相情感障碍和可能的其他情绪障碍。一些研究探索了它在情感障碍中的应用,发现虽然其缓慢滴定可能不适用于急性躁狂症,但它可能作为难治性患者长期治疗策略的辅助手段,尽管需要进一步研究以充分阐明其在这些背景下的疗效和安全性(Carta 等人,2002)Carta 等人,2002。

属性

CAS 编号 |

145821-60-9 |

|---|---|

产品名称 |

(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride |

分子式 |

C₂₂H₃₀ClNO₂S₂ |

分子量 |

440.06 |

同义词 |

(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic Acid Ethyl Ester, Hydrochloride; Ethyl Tiagabinate Hydrochloride; USP Tiagabine Hydrochloride Related Compound A; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)